

Chemical structure and properties of ML 10302

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Compound of Interest

Compound Name: ML 10302

Cat. No.: B1235468

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ML10302: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Potent 5-HT₄ Partial Agonist

This technical guide provides a comprehensive overview of ML10302, a potent and selective serotonin 4 (5-HT₄) receptor partial agonist. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, pharmacological properties, and the experimental methodologies used for its evaluation.

Chemical Structure and Physicochemical Properties

ML10302, with the chemical name 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a synthetic organic compound. Its structure is characterized by a substituted benzoic acid ester linked to a piperidine moiety.

Identifier	Value
IUPAC Name	2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
Molecular Formula	C ₁₅ H ₂₁ ClN ₂ O ₃
Molecular Weight	312.79 g/mol
CAS Number	148868-55-7
ChEMBL ID	ChEMBL286136
PubChem CID	5311299
SMILES	<chem>COC1=CC(=C(C=C1N)Cl)C(=O)OCCN2CCCCC2</chem>

Pharmacological Properties and Quantitative Data

ML10302 is a high-affinity partial agonist of the 5-HT₄ receptor. Its biological activity has been characterized in several studies, demonstrating its potency and selectivity.

Parameter	Value	Species/Assay Condition	Reference
EC ₅₀	4 nM	5-HT ₄ receptor activation	[1]
K _i (5-HT ₄)	1.07 nM	Radioligand binding assay	[2]
K _i (5-HT ₃)	730 nM	Radioligand binding assay	[1]
Selectivity	>680-fold	(K _i 5-HT ₃ / K _i 5-HT ₄)	[1]

Mechanism of Action and Signaling Pathway

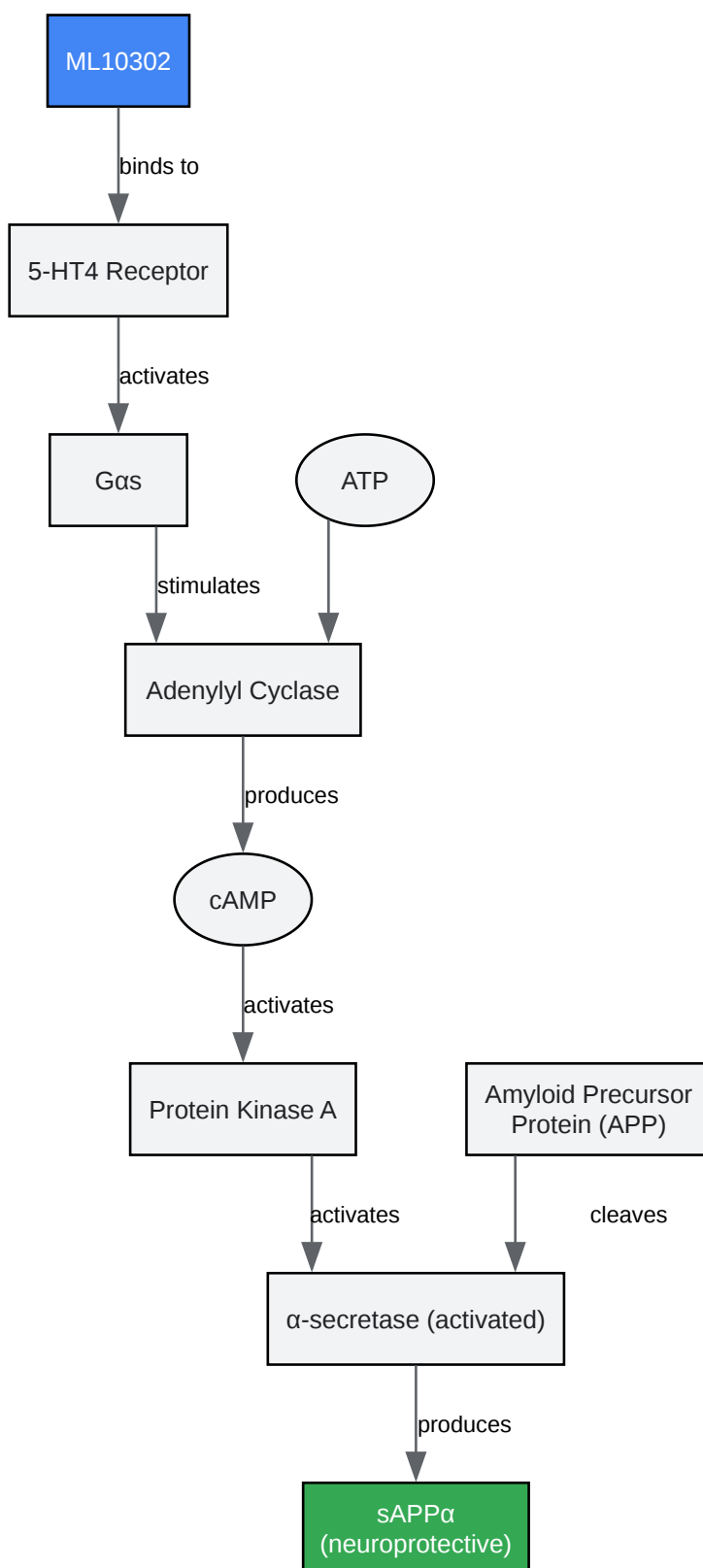
As a 5-HT₄ receptor agonist, ML10302 stimulates Gs alpha subunit (G_{αs})-coupled signaling pathways. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in

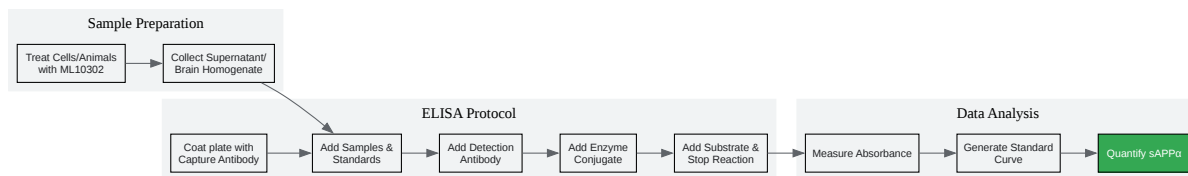
turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.

One of the significant downstream effects of ML10302-mediated 5-HT₄ receptor activation is the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP). This occurs through the activation of α -secretase, which cleaves APP to produce the soluble fragment sAPP α . Increased levels of sAPP α are associated with neuroprotective and memory-enhancing effects, making ML10302 a compound of interest in Alzheimer's disease research.

[\[1\]](#)

In the gastrointestinal tract, ML10302 has been shown to stimulate gut motility. This prokinetic effect is primarily mediated through the activation of cholinergic pathways.[\[2\]](#) In the colon, there is also evidence for the involvement of tachykininergic pathways.[\[2\]](#)





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